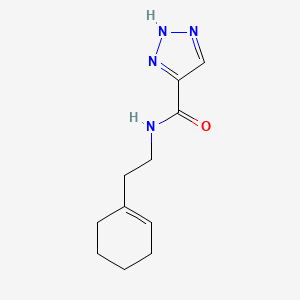

![molecular formula C8H14ClNO2 B2588130 4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2418706-02-0](/img/structure/B2588130.png)

4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 177.63 . It is also known as “1-azabicyclo [2.2.1]heptane-4-carboxylic acid hydrochloride” and has the CAS Number: 119102-95-3 .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . This method allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of similar compounds such as “2-Azabicyclo [2.2.1]heptane” has been analyzed . The SMILES string representation of this compound isC1C[C@@H]2C[C@H]1CN2 . Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 190.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .Applications De Recherche Scientifique

Asymmetric Synthesis and Enantiopure Analogues

The asymmetric synthesis of bicyclic amino acid derivatives, including those related to "4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride," has been explored through Aza-Diels-Alder reactions in aqueous solution. Such derivatives have been synthesized from chiral iminium ions, yielding compounds with high diastereoselectivity (Waldmann & Braun, 1991). Additionally, enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized as analogues of 3-hydroxyproline, showcasing novel routes to obtain these constrained structures (Avenoza et al., 2002).

Novel Synthetic Approaches

A novel approach to synthesizing 2,4-ethanoproline, another analogue of "4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid; hydrochloride," has been reported, starting from (2S,4R)-4-hydroxyproline. This synthetic scheme involves 10 steps and achieves a total yield of 22%, highlighting an efficient route to obtain the title compound (Grygorenko et al., 2009).

Development of Constrained Amino Acid Analogues

Research has also focused on the synthesis of constrained nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid and others. These compounds are synthesized through short and high-yield synthetic schemes, demonstrating their potential as building blocks in medicinal chemistry (Radchenko et al., 2009).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “2-Azabicyclo [2.2.1]heptane” has the hazard statements H302, H315, H318, H335, and H412 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-7-2-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGYTHCENPGTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)

![N-(3-bromophenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2588055.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)

methanone](/img/structure/B2588058.png)

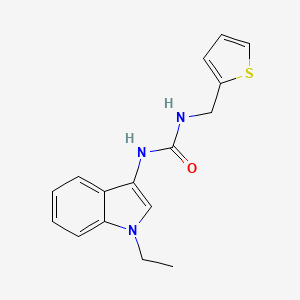

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)

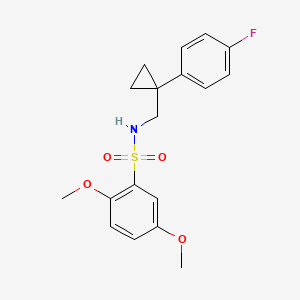

![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)

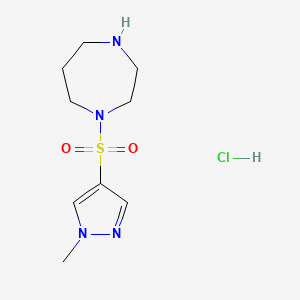

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)

![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)